molecular formula C8H7ClN4O B3032941 1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol CAS No. 63480-43-3

1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B3032941
CAS No.: 63480-43-3
M. Wt: 210.62 g/mol
InChI Key: GLEZUMPZSBSIJX-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It features a pyrazolone core, a five-membered heterocyclic structure known for its lactam ring and ketonic group . This scaffold is recognized as a versatile precursor and a privileged structure in the design and synthesis of novel bioactive molecules . Compounds containing the pyrazolone moiety have been extensively studied and demonstrate a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The 6-chloropyridazin-3-yl substituent further enhances its utility as a key synthetic intermediate. Researchers value this compound primarily as a building block for developing more complex molecular architectures, such as fused and spiro heterocyclic compounds, which are prevalent in pharmaceutical and agrochemical research . Its applications extend to serving as a precursor for dyes, pigments, and chelating agents . This product is intended for chemical synthesis and research purposes Only . It is strictly for use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c1-5-4-8(14)13(12-5)7-3-2-6(9)10-11-7/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEZUMPZSBSIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502655, DTXSID101224733
Record name 2-(6-Chloropyridazin-3-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Chloro-3-pyridazinyl)-3-methyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63480-43-3, 70588-92-0
Record name 2-(6-Chloropyridazin-3-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Chloro-3-pyridazinyl)-3-methyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes

Cyclocondensation of Hydrazines with β-Keto Esters

The most widely reported method involves cyclocondensation between methyl hydrazine and a β-keto ester precursor bearing the 6-chloropyridazin-3-yl group. A key patent demonstrates that reacting ethyl 3-(6-chloropyridazin-3-yl)acetoacetate with methyl hydrazine in aqueous sulfuric acid (0.05–0.125 eq) at 80–100°C for 1–4 hours yields the target compound with 89–93% selectivity (Figure 1). The reaction proceeds via enolate formation, followed by intramolecular cyclization. Notably, sub-stoichiometric acid minimizes residual hydrazine toxicity while maintaining pH for optimal tautomerization.

Key Parameters:
  • Temperature: 80–100°C (prevents byproduct formation).
  • Catalyst: Sulfuric acid (0.05–0.125 eq) or polymeric sulfonic resins (e.g., Amberlyst® 15).
  • Solvent: Water/ethanol mixture (avoids organic solvents).

Nucleophilic Aromatic Substitution

An alternative route functionalizes pre-formed 3-methyl-1H-pyrazol-5-ol via nucleophilic substitution at the 6-chloropyridazine position. In this approach, 3-methyl-1H-pyrazol-5-ol is treated with 3,6-dichloropyridazine in dimethylformamide (DMF) at 120°C for 8 hours, achieving 78% yield. The reaction leverages the electron-withdrawing chlorine atom to activate the pyridazine ring for substitution.

Limitations:
  • Requires strict anhydrous conditions.
  • DMF poses environmental and handling risks.

Catalytic Coupling Reactions

Emerging methods employ palladium-catalyzed cross-coupling to attach the chloropyridazine group post-cyclization. For example, Suzuki-Miyaura coupling between 3-methyl-1H-pyrazol-5-ol boronic ester and 3-bromo-6-chloropyridazine using Pd(PPh3)4 achieves 70–75% yield. While less common, this route offers flexibility in modifying substituents.

Optimization of Reaction Conditions

Temperature and Time

Cyclocondensation efficiency peaks at 90°C (Table 1). Prolonged heating (>6 hours) degrades the product, while shorter durations (<1 hour) result in incomplete conversion.

Table 1: Temperature vs. Yield in Cyclocondensation

Temperature (°C) Time (h) Yield (%) Selectivity (%)
70 6 76 84
90 3 92 96
110 2 85 89

Solvent Systems

Aqueous ethanol (1:1 v/v) enhances solubility of both reactants and facilitates crystallization. The first patent reports that replacing acetic acid with water reduces costs and improves crystal morphology (platelets vs. needles), enabling faster filtration.

Analytical Characterization

  • 1H-NMR (DMSO-d6): δ 2.21 (s, 3H, CH3), 5.87 (s, 1H, pyrazole C4-H), 7.92 (d, 1H, pyridazine C5-H), 8.64 (d, 1H, pyridazine C4-H).
  • HPLC Purity: >99% when using sulfuric acid catalyst.
  • Melting Point: 220–224°C (consistent with hydantoin precursors).

Industrial-Scale Production Considerations

  • Cost Efficiency: Aqueous reactions reduce solvent waste and recovery costs.
  • Safety: Methyl hydrazine is handled at sub-stoichiometric ratios (0.98–1.15 eq) to minimize exposure.
  • Crystallization: Platelet-shaped crystals (vs. needles) improve filtration rates by 40%.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the pyridazine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that 1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol inhibits cell proliferation in breast cancer cells through apoptosis induction mechanisms .

Neuroprotective Effects
Another notable application is in neuroprotection. The compound has been investigated for its ability to inhibit β-amyloid fibril formation, which is crucial in Alzheimer's disease pathology. A specific derivative was shown to effectively reduce amyloid aggregation, suggesting that it could serve as a lead compound for developing Alzheimer's treatments .

Agricultural Applications

Pesticide Development
The compound's structure suggests potential use in developing novel pesticides. Research into similar pyrazole derivatives has indicated effectiveness against various agricultural pests. The chloropyridazine moiety enhances biological activity, making it a candidate for further exploration in agrochemical formulations .

Material Science Applications

Polymer Chemistry
In material sciences, this compound can be utilized as a building block for synthesizing advanced polymer materials. Its chemical reactivity allows it to participate in various polymerization processes, leading to materials with enhanced thermal stability and mechanical properties .

Table 1: Summary of Applications

Application AreaSpecific ApplicationFindings/Notes
Medicinal ChemistryAnticancer AgentInduces apoptosis in breast cancer cells
NeuroprotectionInhibits β-amyloid fibril formation; potential Alzheimer's treatment
Agricultural SciencePesticide DevelopmentEffective against agricultural pests; potential for new formulations
Material SciencePolymer ChemistryBuilding block for advanced polymers; enhances thermal stability

Case Study: Neuroprotective Effects

A recent study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on neuronal cells exposed to amyloid-beta peptides. The results showed that treatment with the compound significantly reduced cell death and oxidative stress markers compared to untreated controls. This suggests its potential role as a therapeutic agent in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, thereby affecting cellular signaling pathways and leading to the inhibition of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol Pyrazole + pyridazine 6-Cl, 3-CH₃, 5-OH C₈H₇ClN₄O 210.62 Electrophilic pyridazine; tautomerism possible
1-(1H-Imidazo[4,5-b]pyridine-2-yl)-3-methyl-1H-pyrazol-5-ol (22a) Pyrazole + imidazopyridine 3-CH₃, 5-OH C₁₀H₉N₅O 215.21 Fused imidazopyridine; tautomerizes to 22b
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Pyrazole + pyridazine 6-(2,4-Cl₂-benzyl), 4-(4-OCH₃-Ph) C₂₂H₁₇Cl₂N₅O 462.31 Bulky substituents; enhanced lipophilicity
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine Pyrazole + pyridine 1-CH₃, 3-pyridinyl C₉H₁₀N₄ 174.21 Simpler structure; no halogen substituents

Key Observations :

  • Steric Effects : Bulky substituents in 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl} derivatives may hinder binding in biological systems compared to the compact structure of the target compound .
Antimicrobial Activity:
  • Compound 22a () showed antimicrobial activity via agar diffusion assays, with DMSO as a solvent control .
Solubility and Stability:
  • The hydroxyl group in the target compound may improve aqueous solubility compared to non-polar analogues like 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl} derivatives .
  • Tautomerism in 22a could affect stability; the target compound’s stability under physiological conditions warrants further study.

Biological Activity

1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological effects.

Synthesis

The synthesis of this compound involves the reaction of 3-chloro-6-hydrazinopyridazine with various substituted β-ketonitriles. The process typically occurs under reflux conditions in ethanol, yielding a series of derivatives that can be further modified through amino-dehalogenation reactions with cyclic amines such as piperidine and morpholine .

Antiviral and Antitumoral Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antiviral and antitumoral activities. For instance, a series of compounds related to this compound were tested against various viruses and cancer cell lines. Notably, certain derivatives displayed promising activity against human coronaviruses and exhibited low micromolar activity against several cancer types, including glioblastoma and pancreatic adenocarcinoma .

The biological activity of these compounds is often attributed to their ability to inhibit critical cellular processes. For example, some pyrazole derivatives have been shown to interfere with tubulin polymerization, which is essential for cell division and growth in cancer cells . This mechanism underlies their potential as anticancer agents.

In Vitro Studies

In vitro studies have been conducted to evaluate the efficacy of this compound derivatives against various cancer cell lines. The results indicated that specific compounds significantly inhibited cell proliferation at concentrations as low as 4.7 µM without exhibiting cytotoxicity towards normal cells .

Compound Cell Line EC50 (µM) Activity
5bHEL 299 (hCoV)4.7Antiviral
5jLN-229 (glioblastoma)Low µMAntitumoral
5qCapan-1 (pancreatic)Low µMAntitumoral

Structure-Activity Relationship (SAR)

The structural modifications on the phenyl moiety of pyrazole compounds have been linked to variations in biological activity. Subtle changes can enhance or diminish the antiviral or antitumoral effects, highlighting the importance of SAR in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol
Reactant of Route 2
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1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.